molecular formula C10H7BrFNS B6210813 2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole CAS No. 1188037-57-1

2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole

Cat. No.: B6210813
CAS No.: 1188037-57-1
M. Wt: 272.14 g/mol
InChI Key: MKEDDNPPOZDEHU-UHFFFAOYSA-N
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Description

“2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole” is a chemical compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “4-Bromo-2-fluorobenzene” are synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of bromine and fluorine could potentially make the compound relatively dense and possibly reactive .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used in medicinal chemistry, it would interact with biological targets in the body, but the specifics would depend on the exact nature of those targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For instance, many brominated and fluorinated compounds are considered hazardous and require careful handling .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For instance, if it shows promise in medicinal chemistry, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole involves the bromination of 2-(3-fluorophenyl)-5-methyl-1,3-thiazole followed by the introduction of a bromine substituent at the 2-position of the thiazole ring.", "Starting Materials": [ "2-(3-fluorophenyl)-5-methyl-1,3-thiazole", "Bromine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of 2-(3-fluorophenyl)-5-methyl-1,3-thiazole using bromine and acetic acid as a solvent to yield 2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole.", "Step 2: Oxidation of 2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole using hydrogen peroxide and sodium hydroxide as a base to introduce a bromine substituent at the 2-position of the thiazole ring.", "Step 3: Purification of the final product using water to remove any remaining impurities." ] }

CAS No.

1188037-57-1

Molecular Formula

C10H7BrFNS

Molecular Weight

272.14 g/mol

IUPAC Name

2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole

InChI

InChI=1S/C10H7BrFNS/c1-6-9(13-10(11)14-6)7-3-2-4-8(12)5-7/h2-5H,1H3

InChI Key

MKEDDNPPOZDEHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Br)C2=CC(=CC=C2)F

Purity

95

Origin of Product

United States

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